5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-9-7(3-4-10-9)5-8(11-6)12-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWUSAPINPAZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)OC)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259534 | |
| Record name | 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-21-4 | |
| Record name | 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the construction of the pyrrole and pyridine rings followed by their fusion. One common method includes the use of palladium-mediated substitution reactions. For instance, a key intermediate, such as 6-bromo-pyrrolopyridine, can be prepared by sequential Sonogashira cross-coupling and base-catalyzed ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar palladium-catalyzed reactions and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium hydroxide, and solvents like methanol and acetonitrile . Reaction conditions often involve elevated temperatures and specific pH levels to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
Organic Synthesis
5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in creating derivatives with enhanced properties for further study.
The compound has been studied for its potential biological activities , particularly in the context of cancer treatment:
- Anticancer Properties : Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit moderate to excellent antitumor activities against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). For instance, one study reported that certain derivatives displayed IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating potent anticancer effects .
- Mechanism of Action : The primary mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and survival. Inhibiting these receptors disrupts critical signaling pathways associated with cancer progression .
Drug Development
The compound is being investigated as a scaffold for designing new therapeutic agents. Its ability to inhibit FGFRs positions it as a promising candidate for developing targeted cancer therapies . Additionally, studies have explored its potential in treating other diseases such as diabetes and infections due to its diverse biological activities .
Case Study 1: Antitumor Activity
A series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer properties. Among them, compound 10t demonstrated significant cytotoxicity against HeLa cells with an IC50 of 0.12 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
Case Study 2: FGFR Inhibition
Research focused on the inhibition of FGFR signaling pathways using derivatives of pyrrolo[2,3-c]pyridine showed promising results in reducing tumor growth in vitro. Compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM .
| Compound | FGFR Target | IC50 (nM) |
|---|---|---|
| 4h | FGFR1 | 7 |
| 4h | FGFR2 | 9 |
| 4h | FGFR3 | 25 |
| 4h | FGFR4 | 712 |
Mechanism of Action
The mechanism of action of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors by stabilizing an inactive conformation of the receptor, thereby preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine include other pyrrolopyridine derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups at specific positions on the pyrrole and pyridine rings, respectively, can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Biological Activity
5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 174.20 g/mol. The structure features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-c]pyridine derivatives. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. A notable investigation demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.12 - 0.21 |
| This compound | MCF-7 | 0.15 - 0.25 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of tubulin polymerization. This disruption in microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for its antimicrobial activity. Studies have indicated that derivatives possess significant activity against pathogenic bacteria and fungi, suggesting a dual role in both cancer treatment and infectious disease management .
Case Studies and Research Findings
- Anticancer Studies : A series of pyrrolo[2,3-c]pyridine derivatives were synthesized and tested for their anticancer properties. The most active compounds were found to significantly inhibit tumor growth in xenograft models .
- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for some derivatives, enhancing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine?
- Answer : The synthesis typically involves cyclization strategies such as Fischer indole cyclization (using polyphosphoric acid) to construct the pyrrolo-pyridine core . Substituent introduction (e.g., methoxy and methyl groups) can be achieved via regioselective alkylation or methoxylation under controlled conditions. Patent literature highlights the use of optimized reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions and improve yields .
Q. How is the molecular structure of this compound characterized?
- Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions (e.g., methoxy at C5, methyl at C7) and aromatic proton environments.
- Mass Spectrometry : High-resolution MS confirms molecular weight (CHNO, MW 162.20 g/mol).
- X-ray Crystallography (if available): Resolves bond angles and ring fusion geometry. Similar compounds (e.g., 5-methoxy-1H-pyrrolo[2,3-b]pyridine) provide reference spectra .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Answer : Key assays include:
- Proton Pump Inhibition : Assessed via gastric H/K-ATPase activity in cell lysates, with IC values compared to control inhibitors (e.g., omeprazole) .
- Antioxidant Activity : DPPH radical scavenging assays measure IC (µM), with electron-withdrawing substituents enhancing activity .
- Kinase Inhibition : FGFR1-4 binding assays quantify inhibition using ATP-competitive fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Answer : Systematic modifications at positions 5 (methoxy) and 7 (methyl) are analyzed for effects on target binding and selectivity:
- Electron-Withdrawing Groups : Chloro or bromo substituents at C5 improve kinase inhibition by enhancing electrophilicity .
- Steric Effects : Bulkier groups at C7 may reduce off-target interactions. Computational tools (e.g., molecular docking) predict binding poses to FGFR’s ATP-binding pocket .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC values across studies)?
- Answer : Discrepancies often arise from assay conditions:
- pH Sensitivity : Proton pump inhibition assays are pH-dependent; inconsistencies may reflect buffer choice .
- Cell Line Variability : FGFR expression levels differ across cancer models, affecting inhibitor potency .
- Normalization : Use internal controls (e.g., ascorbic acid in antioxidant assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational approaches predict the compound’s binding affinity and metabolic stability?
- Answer :
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time to identify stable binding conformations .
- Quantitative Structure-Property Relationship (QSPR) : Correlates substituent descriptors (e.g., logP, polar surface area) with ADME properties .
- CYP450 Metabolism Prediction : Tools like StarDrop model oxidation sites to prioritize analogs with longer half-lives.
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolo-pyridine core?
- Answer :
- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic ring formation (e.g., pyrano[2,3-c]pyridine derivatives) .
- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrrole) during alkylation or halogenation .
- Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables precise C-H functionalization at C3 or C5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
